N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
“N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The pyrimidine ring is a six-membered ring containing four carbon atoms and two nitrogen atoms. This core is substituted with various groups: a 4-chlorophenyl group, a methyl group, and a thiophen-2-yl group .
Future Directions
Mechanism of Action
Target of Action
N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide primarily targets specific enzymes and receptors involved in various biochemical pathways. These targets include kinases and receptors that play crucial roles in cellular signaling and metabolic processes. By binding to these targets, this compound modulates their activity, leading to downstream effects that are beneficial for therapeutic purposes .
Mode of Action
This compound interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction alters the conformation of the target proteins, either inhibiting or activating their function. For instance, when this compound binds to a kinase, it may prevent the phosphorylation of downstream substrates, thereby modulating signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell proliferation, apoptosis, and inflammation. By targeting key enzymes and receptors in these pathways, the compound can inhibit abnormal cell growth, induce programmed cell death, and reduce inflammatory responses. These effects are particularly relevant in the context of diseases such as cancer and autoimmune disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, with a high bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing cellular membranes easily. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly via the kidneys .
Result of Action
At the molecular and cellular levels, the action of this compound results in the inhibition of abnormal cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects contribute to the therapeutic efficacy of the compound in treating conditions such as cancer, where controlling cell growth and reducing inflammation are critical .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, impacting its overall effectiveness .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-10-14(16(24)22-12-6-4-11(18)5-7-12)15(13-3-2-8-25-13)23-17(21-10)19-9-20-23/h2-10,14-15H,1H3,(H,22,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIMLQOTZNDHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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